molecular formula C6H8F2O2 B1396748 (S)-3,3-Difluorocyclopentanecarboxylic acid CAS No. 1408057-45-3

(S)-3,3-Difluorocyclopentanecarboxylic acid

Cat. No. B1396748
CAS RN: 1408057-45-3
M. Wt: 150.12 g/mol
InChI Key: DXLZFZGHXIZHFB-BYPYZUCNSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about its physical appearance (e.g., color, state of matter under standard conditions) and any distinctive odors or tastes .


Synthesis Analysis

The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would include a detailed description of the steps involved in the synthesis, including the specific reactions, the conditions under which they occur, and the yields of the product .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes with other substances. This can provide information about the compound’s reactivity and stability, as well as its potential uses .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its acidity or basicity. These properties can be determined through a variety of laboratory experiments .

Scientific Research Applications

Fluorination Reagent in Organic Synthesis

(S)-3,3-Difluorocyclopentanecarboxylic acid and its derivatives are instrumental in organic synthesis. For example, 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) has been developed as a fluorination reagent. It's useful in transforming various carboxylic acids to acyl fluorides under neutral conditions, demonstrating its potential in the synthesis of complex organic compounds (Wang et al., 2021).

Impact on Cellular Physiology

The amphipathic structure of perfluorinated acids, including this compound, suggests they may alter cellular physiology. Studies have indicated that these compounds can influence cell membrane potential and intracellular pH, as observed in human colon carcinoma HCT116 cells (Kleszczyński & Składanowski, 2009).

In Metal-Organic Frameworks

This compound can also play a role in the development of metal-organic frameworks. For instance, 3,5-pyrazoledicarboxylic acid reacts with lanthanide(III) nitrate salts to form lanthanide polymers with diverse framework structures. This reveals the potential for using such compounds in creating novel coordination polymers with various applications (Xia et al., 2007).

Environmental Degradation Studies

Environmental degradation studies of polyfluoroalkyl chemicals have highlighted the role of this compound and its analogs. These studies help understand the biodegradability and environmental impact of such compounds, which are commonly used in industrial and commercial applications (Liu & Avendaño, 2013).

Influence on Thyroid Hormone and Aryl Hydrocarbon Receptor

Investigations into the endocrine-disrupting potential of perfluoroalkyl acids reveal that these compounds can interfere with the function of the thyroid hormone and aryl hydrocarbon receptor. This has implications for understanding the health impact of such substances (Long, Ghisari, & Bonefeld‐Jørgensen, 2013).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the atomic or molecular level. This is particularly relevant for compounds that have biological activity, such as drugs .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These studies assess the compound’s potential to cause harm to humans or the environment .

Future Directions

Future directions in the study of a compound could involve exploring new synthesis methods, investigating new reactions, studying its mechanism of action in more detail, or developing new applications for the compound .

properties

IUPAC Name

(1S)-3,3-difluorocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLZFZGHXIZHFB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@H]1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of (S)-1-phenylethyl 3,3-difluorocyclopentanecarboxylate (diastereomer-1 or diastereomer-2, 0.15 g) in ethanol (5 mL) was added 10% Pd—C. The reaction mixture was stirred at rt under H2 for 16 h. The reaction mixture was filtered and the filtrate was concentrated to afford corresponding enantiomers of 3,3-difluorocyclopentanecarboxylic acid. 1H NMR (400 MHz, METHANOL-d4) ppm 2.97-3.08 (1H, m), 2.28-2.41 (2H, m), 1.93-2.23 (4H, m).
Name
(S)-1-phenylethyl 3,3-difluorocyclopentanecarboxylate
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of Intermediate 332B (0.07 g, 0.291 mmol) in EtOAc (2 mL) was added 10% Pd/C (0.016 g, 0.015 mmol) and the resulting mixture was stirred for 16 h under an atmosphere of hydrogen (15 psi, balloon pressure). The reaction mixture was filtered through a pad of CELITE® and the filter cake was washed with EtOAc. The combined filtrate was concentrated under reduced pressure to afford Intermediate 332C as a colorless oil (0.035 g, 76% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 12.41 (br. s., 1H), 3.04-2.94 (m, 1H), 2.39-2.23 (m, 2H), 2.20-2.01 (m, 3H), 1.95-1.84 (m, 1H).
Name
Intermediate 332B
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.016 g
Type
catalyst
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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